Decaline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Decalin (decahydronaphthalene, also known as bicyclo[4.4.0]decane), a bicyclic organic compound, is an industrial solvent. A colorless liquid with an aromatic odor, it is used as a solvent for many resins or fuel additives. It is the saturated analog of naphthalene and can be prepared from it by hydrogenation in the presence of a catalyst. Decahydronaphthalene easily forms explosive organic peroxides upon storage in the presence of air.

Analyse Chemischer Reaktionen

Acid-Catalyzed Reactions: The Baddeley Reaction

Decalin undergoes a stereoelectronically controlled Friedel-Crafts-type reaction with AlCl₃ and acetyl chloride (AcCl), forming tricyclic enol ethers. Key findings include:

Reactivity by Isomer

| Isomer | Product Yield (%)(enol ether 6 ) | Side Products Observed |

|---|---|---|

| cis | 27% | Chloroketone 14 (10%) |

| trans | 0.9% | Chloroketone 14 (3.6%) |

-

cis-Decalin reacts preferentially due to its chair-flip flexibility, enabling hydride abstraction at tertiary positions .

-

trans-Decalin resists reaction but undergoes partial isomerization to cis-decalin under AlCl₃ catalysis, followed by cyclization .

Mechanistic Insights

-

Hydride Abstraction : Acylium ions (Ac⁺) abstract hydrides from tertiary C-H bonds, generating carbocations.

-

Deprotonation : Loss of H⁺ forms Δ⁹,10-octalin (17 ), a confirmed intermediate via trapping experiments (32% yield of 6 ) .

-

Cyclization : Concerted 1,2-hydride shift and oxonium ion formation drive stereoselective enol ether formation .

Hydrogenation/Dehydrogenation Equilibria

Decalin participates in reversible hydrogenation with naphthalene derivatives:

Hydrogenation Kinetics

| Reaction Step | Rate Constant (400°C, 15 MPa) | Activation Energy (kJ/mol) |

|---|---|---|

| Naphthalene → Tetralin | 1.8 × 10⁻³ s⁻¹ | 72.1 |

| Tetralin → trans-Decalin | 1.2 × 10⁻³ s⁻¹ | 85.3 |

| Tetralin → cis-Decalin | 8.7 × 10⁻⁴ s⁻¹ | 89.6 |

-

Nickel or copper catalysts favor full hydrogenation to decalin .

-

trans-Decalin forms preferentially due to lower steric strain .

Dehydrogenation

At elevated temperatures (>300°C), decalin reversibly dehydrogenates to tetralin and naphthalene, relevant in hydrogen storage systems .

Oxidative Transformations

Autoxidation

-

Decalin forms tertiary hydroperoxides upon air exposure, which rearrange to cyclodecenone via hydroxycyclodecanone .

-

Safety Risk : Hydroperoxide accumulation leads to explosive decomposition .

Catalytic Oxygenation

-

Controlled oxidation with O₂ yields sebacic acid precursors, industrially used in polymer synthesis .

Biochemical Diels-Alder Cyclizations

Decalin moieties in natural products arise via enzymatic [4+2] cycloadditions. Key stereochemical outcomes:

Stereoselectivity in IMDA Reactions

| Substrate Conformation | Major Decalin Stereochemistry | Example Natural Product |

|---|---|---|

| s-cis diene | trans-fused | Solanapyrone A |

| s-trans diene | cis-fused | Pyrrocidine A |

-

Diels-Alderases (DAases) enforce stereocontrol through substrate preorganization and Lewis acid catalysis (e.g., aldehyde activation) .

Isomerization Dynamics

Eigenschaften

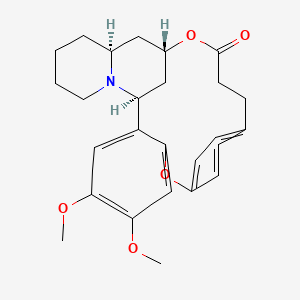

CAS-Nummer |

14727-56-1 |

|---|---|

Molekularformel |

C26H37NO5 |

Molekulargewicht |

437.5 g/mol |

IUPAC-Name |

(9S,15S,17S)-5,6-dimethoxy-2,18-dioxa-10-azapentacyclo[20.2.2.19,17.03,8.010,15]heptacosa-1(24),3,5,7,22,25-hexaen-19-one |

InChI |

InChI=1S/C26H31NO5/c1-29-24-15-21-22-14-20(13-18-5-3-4-12-27(18)22)32-26(28)11-8-17-6-9-19(10-7-17)31-23(21)16-25(24)30-2/h6-7,9-10,15-16,18,20,22H,3-5,8,11-14H2,1-2H3/t18-,20-,22-/m0/s1 |

InChI-Schlüssel |

WKHFSAAQVGAXBE-UNHKWZSKSA-N |

SMILES |

COC1=C(C=C2C(=C1)C3CC(CC4N3CCCC4)OC(=O)CCC5=CC=C(O2)C=C5)OC |

Isomerische SMILES |

COC1=C(C=C2C(=C1)[C@@H]3C[C@H](C[C@H]4N3CCCC4)OC(=O)CCC5=CC=C(O2)C=C5)OC |

Kanonische SMILES |

COC1=C(C=C2C(=C1)C3CC(CC4N3CCCC4)OC(=O)CCC5=CC=C(O2)C=C5)OC |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Decalin; decahydronaphthalene; bicyclo[4.4.0]decane. |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.